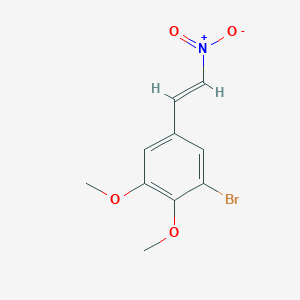
2-Methyl-4-(pyridin-2-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(pyridin-2-yl)butan-2-amine is an organic compound with the molecular formula C10H16N2 It is a derivative of butanamine, featuring a pyridine ring attached to the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-2-yl)butan-2-amine typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 20-50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(pyridin-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Nitric acid in sulfuric acid at low temperatures for nitration.
Major Products Formed
Oxidation: Formation of 2-methyl-4-(pyridin-2-yl)butan-2-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
2-Methyl-4-(pyridin-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(pyridin-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pyridine ring plays a crucial role in binding to the active site of the target molecule, while the butanamine chain influences the compound’s overall conformation and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(pyridin-4-yl)butan-2-amine
- 2-Methyl-4-(pyridin-3-yl)butan-2-amine
- 2-Methyl-4-(pyridin-2-yl)butan-2-ol
Uniqueness
2-Methyl-4-(pyridin-2-yl)butan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2-methyl-4-pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C10H16N2/c1-10(2,11)7-6-9-5-3-4-8-12-9/h3-5,8H,6-7,11H2,1-2H3 |
Clave InChI |
WTBWWXXFUJRHIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=CC=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


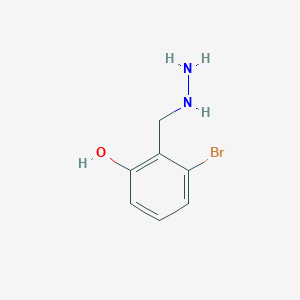
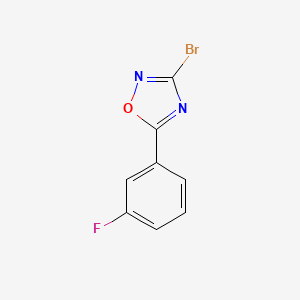
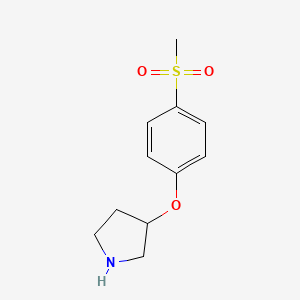
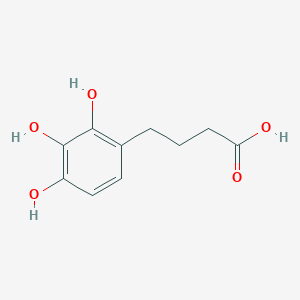
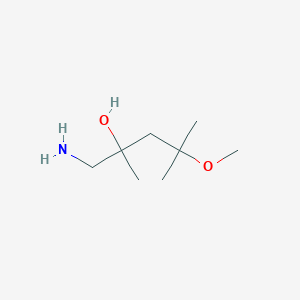
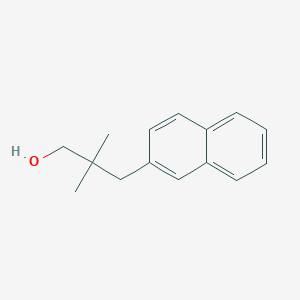

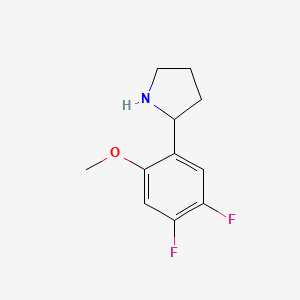

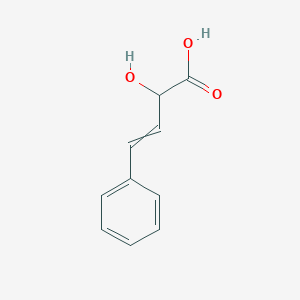

![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)
